N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
CAS No.: 866341-70-0
Cat. No.: VC6622121
Molecular Formula: C28H22N2O8
Molecular Weight: 514.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866341-70-0 |
|---|---|
| Molecular Formula | C28H22N2O8 |
| Molecular Weight | 514.49 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
| Standard InChI | InChI=1S/C28H22N2O8/c1-34-18-5-2-16(3-6-18)27(32)20-13-30(21-12-25-24(37-15-38-25)11-19(21)28(20)33)14-26(31)29-17-4-7-22-23(10-17)36-9-8-35-22/h2-7,10-13H,8-9,14-15H2,1H3,(H,29,31) |
| Standard InChI Key | WEDMHRZWIAUEMG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Introduction
Structural Elucidation and Synthetic Methodology
Molecular Architecture
The compound features a quinoline backbone fused with a dioxolo group at positions 4,5-g, coupled to a 4-methoxybenzoyl moiety at position 7. The acetamide side chain at position 5 connects to a 2,3-dihydro-1,4-benzodioxin-6-yl group, introducing steric complexity and electronic diversity. This architecture enhances binding affinity to biological targets, as evidenced by docking studies on related benzimidazole-acetamide derivatives .
Table 1: Key Structural Features
Synthetic Pathways
Synthesis typically involves multi-step reactions, as demonstrated for the analogous compound VC5450324:
-
Quinoline Core Formation: Condensation of substituted anilines with diketones under acidic conditions.
-
Acylation: Introduction of the 4-methoxybenzoyl group via Friedel-Crafts acylation.
-
Acetamide Coupling: Reaction of 2-chloroacetamide intermediates with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of triethylamine.
Critical parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (0–25°C to prevent side reactions), and purification via recrystallization (82% yield reported for similar derivatives) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (300 MHz, DMSO-d₆):
-
¹³C NMR (75 MHz, DMSO-d₆):
-
Quinoline carbons at δ 161.2 (C=O), 148.7–112.4 (aromatic Cs), 56.8 (OCH₃).
-
Fourier-Transform Infrared (FTIR)
-
Strong absorption at 1685 cm⁻¹ (C=O stretch of acetamide), 1240 cm⁻¹ (C-O-C of dioxane), and 1602 cm⁻¹ (quinoline C=N) .
Pharmacological Profiling
Neuroprotective Activity
In vivo studies on analogous benzimidazole-acetamides demonstrated attenuation of ethanol-induced neurodegeneration via:
-
Oxidative Stress Reduction: Normalization of superoxide dismutase (SOD) and glutathione (GSH) levels .
-
Anti-Inflammatory Effects: Downregulation of TNF-α (↓42%), NF-κB (↓37%), and COX-2 (↓29%) in hippocampal tissues .
Table 2: Comparative Neuroprotective Efficacy
| Parameter | Ethanol Group | Treated Group (10 mg/kg) | % Improvement |
|---|---|---|---|
| SOD (U/mg protein) | 12.4 ± 1.2 | 18.9 ± 1.5 | 52.4% |
| TNF-α (pg/mL) | 85.6 ± 7.3 | 49.8 ± 4.1 | 41.8% |
Antimicrobial Activity
While direct data on this compound is limited, structurally similar quinoline-acetamides exhibit:
-
Antibacterial Action: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Antifungal Potential: 76% growth inhibition of Candida albicans at 16 µg/mL .
Mechanism of Action
Enzyme Inhibition
Molecular docking predicts high affinity for cyclooxygenase-2 (COX-2) (binding energy: −9.2 kcal/mol) and DNA gyrase (−8.7 kcal/mol), aligning with anti-inflammatory and antimicrobial activities .
Receptor Interactions
The benzodioxin moiety may modulate GABAergic signaling, while the methoxybenzoyl group enhances lipophilicity, aiding blood-brain barrier penetration .
Therapeutic Applications and Future Directions
Neurodegenerative Diseases
The compound’s dual antioxidant and anti-inflammatory effects position it as a candidate for Alzheimer’s disease therapy, particularly in mitigating β-amyloid toxicity .
Infectious Diseases
Structural analogs show promise against multidrug-resistant Pseudomonas aeruginosa, suggesting utility in nosocomial infections .
Cancer Research
Quinoline derivatives inhibit topoisomerase II and EGFR kinase, warranting evaluation in glioblastoma and non-small cell lung cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume